1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like spirooxindoles.
Chemical Reactions Analysis
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirooxindoles, such as:
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile These compounds share similar spirocyclic structures but differ in their specific substituents and biological activities. The unique fluorophenyl sulfonyl group in 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1'-(2-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c20-15-6-2-4-8-18(15)26(23,24)21-11-9-19(10-12-21)13-16(22)14-5-1-3-7-17(14)25-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOAUUFUHRSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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